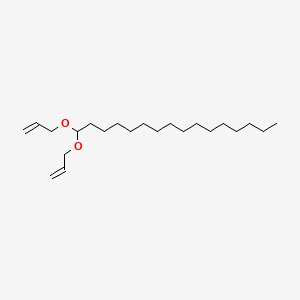

1,1-Bis(prop-2-enoxy)hexadecane

説明

1,1-Bis(prop-2-enoxy)hexadecane (systematic IUPAC name: 1,1-bis(allyloxy)hexadecane) is a symmetrical ether derivative of hexadecane, featuring two allyl ether (prop-2-enoxy) groups attached to the first carbon of a 16-carbon chain.

特性

CAS番号 |

18302-67-5 |

|---|---|

分子式 |

C22H42O2 |

分子量 |

338.576 |

IUPAC名 |

1,1-bis(prop-2-enoxy)hexadecane |

InChI |

InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20-5-2)24-21-6-3/h5-6,22H,2-4,7-21H2,1H3 |

InChIキー |

IQIURCJINABKIG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(OCC=C)OCC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Bis(prop-2-enoxy)hexadecane can be synthesized through the acetalization of hexadecanal with diallyl alcohol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under mild conditions, often at room temperature, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods: In an industrial setting, the production of hexadecanal diallyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and catalyst concentration, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as acid-modified montmorillonite, can also be advantageous for large-scale production .

化学反応の分析

Types of Reactions: 1,1-Bis(prop-2-enoxy)hexadecane can undergo various chemical reactions, including:

Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the acetal can yield the corresponding alcohol.

Substitution: The acetal group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecanol.

Substitution: Various substituted acetals depending on the reagents used.

科学的研究の応用

1,1-Bis(prop-2-enoxy)hexadecane has several applications in scientific research:

Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.

Biology: It can be used in studies involving lipid metabolism and signaling pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of hexadecanal diallyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in further chemical reactions. This protection-deprotection strategy is widely used in organic synthesis to achieve chemoselectivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 1,1-Bis(prop-2-enoxy)hexadecane, highlighting variations in substituent groups and molecular properties:

Key Observations:

- Chain Length and Hydrophobicity : 1,1-Bis(dodecyloxy)hexadecane (C₄₀H₈₂O₂) exhibits extreme hydrophobicity due to its dual dodecyl chains, making it less soluble in polar solvents compared to the allyl-substituted analog .

- Branching Effects : Hexadecanal diisopentyl acetal (C₂₆H₅₄O₂) demonstrates how branched substituents (3-methylbutoxy) reduce crystallinity and enhance solubility in organic solvents compared to linear-chain derivatives .

Solubility and Surface Activity:

- 1,1-Bis(dodecyloxy)hexadecane : Shows negligible solubility in water and high affinity for hydrophobic environments, as evidenced by its use in lipid membrane studies .

- Hexadecanal diisopentyl acetal : Used as an intermediate in fragrance and polymer industries, leveraging its branched structure for improved miscibility in organic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。